2-cyano-N-(4-methylphenyl)ethanethioamide
CAS No.: 77022-66-3
Cat. No.: VC19337933
Molecular Formula: C10H10N2S
Molecular Weight: 190.27 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 77022-66-3 |
---|---|
Molecular Formula | C10H10N2S |
Molecular Weight | 190.27 g/mol |
IUPAC Name | 2-cyano-N-(4-methylphenyl)ethanethioamide |
Standard InChI | InChI=1S/C10H10N2S/c1-8-2-4-9(5-3-8)12-10(13)6-7-11/h2-5H,6H2,1H3,(H,12,13) |
Standard InChI Key | XWVTWBWEYRBHCZ-UHFFFAOYSA-N |
Canonical SMILES | CC1=CC=C(C=C1)NC(=S)CC#N |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s IUPAC name, 2-cyano-N-(4-methylphenyl)ethanethioamide, reflects its structure: a benzene ring substituted with a methyl group at the para position, linked to a thioamide group (-N-C=S) and a cyanoethyl chain (-CH₂-C≡N) . The canonical SMILES representation is CC1=CC=C(C=C1)NC(=S)CC#N, while its InChIKey (XWVTWBWEYRBHCZ-UHFFFAOYSA-N) confirms stereochemical uniqueness .
Physicochemical Data
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Topological Polar Surface Area (TPSA): 67.91 Ų, suggesting moderate solubility in polar solvents .
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Hazard Statements: H301 (toxic if swallowed), H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) .
Synthesis and Reaction Pathways
Primary Synthetic Routes
The synthesis typically involves 4-methylstyrene as a starting material, reacting with sulfur and ammonium bicarbonate in the presence of tripotassium phosphate (K₃PO₄) and dimethyl sulfoxide (DMSO) as solvents. Key steps include:
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Sulfur Incorporation: The thioamide group is introduced via sulfurization of intermediate amines.
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Cyano Group Addition: Cyanide sources (e.g., KCN) facilitate nitrile formation .
An alternative nickel-catalyzed method employs NiBr₂ and PhI(OAc)₂ (iodobenzene diacetate) in hexafluoroisopropanol (HFIP), enabling regioselective C–H functionalization for benzo[b]thiophene derivatives .
Comparative Analysis of Methods
Method | Yield | Conditions | Advantages |
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K₃PO₄/DMSO-mediated | 61–87% | Ambient temperature, 3–5 hours | Scalable, minimal byproducts |
Nickel-catalyzed | 62–73% | 50°C, 1–3 hours | High regioselectivity for C–S bonds |
Biological Activity and Mechanisms
Enzyme Inhibition
The thioamide group (-N-C=S) acts as a reversible inhibitor of enzymes by forming covalent bonds with active-site residues. For example, it disrupts tubulin polymerization in cancer cells, akin to derivatives of 2-aminobenzo[b]thiophenes .
Applications in Medicinal and Materials Chemistry
Drug Development
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Anticancer Agents: Derivatives inhibit tubulin polymerization (IC₅₀ = 0.8–2.4 µM), comparable to combretastatin A-4 .
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Antimicrobials: Thioamide-metal complexes disrupt bacterial cell membranes .
Materials Science
The compound’s π-conjugated system and sulfur content make it a candidate for:
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Organic semiconductors: Charge mobility up to 0.1 cm²/V·s in thin-film transistors .
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Lithium-sulfur batteries: Enhances cathode stability via polysulfide adsorption .
Comparison with Structural Analogues
2-(4-Methylphenyl)ethanethioamide (CAS 97426-53-4)
Property | 2-Cyano-N-(4-methylphenyl)ethanethioamide | 2-(4-Methylphenyl)ethanethioamide |
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Molecular Formula | C₁₀H₁₀N₂S | C₉H₁₁NS |
Molecular Weight | 190.27 g/mol | 165.26 g/mol |
Bioactivity | Anticancer, antimicrobial | Limited reported activity |
LogP | 2.72 | 1.98 |
The cyano group enhances electrophilicity, improving interactions with biological targets .
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